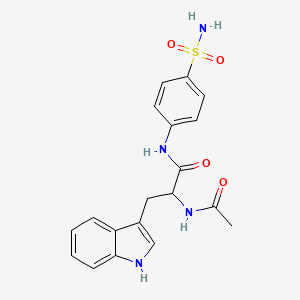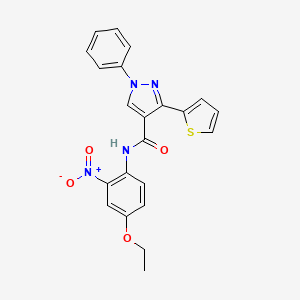
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BML-210 and is a member of the benzothiazole family of compounds. BML-210 has been shown to possess a range of biochemical and physiological effects, which make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of BML-210 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation. Specifically, BML-210 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, BML-210 has been shown to possess a range of other biochemical and physiological effects. For example, BML-210 has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. BML-210 has also been shown to possess neuroprotective properties and has been used to prevent neuronal cell death in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BML-210 in scientific research is its specificity. BML-210 has been shown to selectively inhibit the activity of HDACs, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using BML-210 is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Orientations Futures
There are several potential future directions for research involving BML-210. One area of interest is in the development of more potent analogs of BML-210 that could be used in cancer therapy. Another potential direction is in the study of the role of HDACs in neurodegenerative diseases, such as Alzheimer's disease. BML-210 could be a valuable tool for studying the potential therapeutic effects of HDAC inhibition in these diseases. Additionally, further research is needed to fully understand the mechanism of action of BML-210 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of BML-210 involves the reaction of 2-aminobenzothiazole with morpholine-2,4-dicarboxylic acid anhydride in the presence of a suitable solvent and catalyst. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
BML-210 has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer biology. BML-210 has been shown to possess anti-tumor properties and has been used to inhibit the growth of various cancer cell lines in vitro.
Propriétés
IUPAC Name |
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c15-13(19)10-8-18(5-6-21-10)14(20)16-7-12-17-9-3-1-2-4-11(9)22-12/h1-4,10H,5-8H2,(H2,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKBKXNNQRJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=NC3=CC=CC=C3S2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-(3-methylindol-1-yl)acetamide](/img/structure/B7543085.png)


![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)
![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)

![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)

![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)